4',2,2-Trimethylbutyrophenone
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Overview
Description
4’,2,2-Trimethylbutyrophenone is a chemical compound with the molecular formula C13H18O. It is a colorless liquid with a characteristic odor and is commonly used in the pharmaceutical, environmental, and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4’,2,2-Trimethylbutyrophenone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of toluene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4’,2,2-Trimethylbutyrophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4’,2,2-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4’,2,2-Trimethylbutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’,2,2-Trimethylbutyrophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Methylacetophenone: Similar structure but lacks the additional methyl groups on the butyrophenone moiety.
2,2-Dimethyl-1-phenylpropan-1-one: Similar structure but with different positioning of the methyl groups.
Uniqueness
4’,2,2-Trimethylbutyrophenone is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness makes it a valuable compound in various applications .
Properties
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMWDDZSCAQSOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642418 |
Source
|
Record name | 2,2-Dimethyl-1-(4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167760-72-7 |
Source
|
Record name | 2,2-Dimethyl-1-(4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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